molecular formula C6H7ClN2O3S B2464838 2-Chloro-5-methoxypyridine-3-sulfonamide CAS No. 1773488-09-7

2-Chloro-5-methoxypyridine-3-sulfonamide

Cat. No. B2464838
CAS RN: 1773488-09-7
M. Wt: 222.64
InChI Key: JLKCMPVSOBUELH-UHFFFAOYSA-N
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Description

“2-Chloro-5-methoxypyridine-3-sulfonamide” is a sulfonamide derivative of pyridine. It has a molecular weight of 222.65 . The IUPAC name for this compound is the same as its common name .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H7ClN2O3S/c1-12-4-2-5 (13 (8,10)11)6 (7)9-3-4/h2-3H,1H3, (H2,8,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 222.65 .

Scientific Research Applications

Antitumor Activity

2-Chloro-5-methoxypyridine-3-sulfonamide, along with other sulfonamide compounds, has been evaluated for antitumor activities. For example, Owa et al. (2002) studied the antitumor sulfonamides N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, revealing their potential as cell cycle inhibitors and progression to clinical trials. These compounds have shown preliminary clinical activities, highlighting their relevance in medicinal genomics and oncology research (Owa et al., 2002).

Antibacterial Properties

Sulfonamide derivatives, including those similar to this compound, have been studied for their antibacterial properties. Aziz‐ur‐Rehman et al. (2013) synthesized and evaluated a series of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides, demonstrating moderate to good antibacterial activity against various bacterial strains. This indicates the potential use of these compounds in the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2013).

Tubulin Polymerization Inhibition

Sulfonamide drugs, including those related to this compound, have been identified as inhibitors of tubulin polymerization, a critical process in cell division. Banerjee et al. (2005) found that certain diarylsulfonamides with an indole scaffold bind to the colchicine site of tubulin, inhibiting its polymerization. This research suggests potential applications in developing antimitotic agents for cancer therapy (Banerjee et al., 2005).

Environmental Impact and Detection

Research by Premarathne et al. (2017) focused on the detection of sulfonamides in animal tissues, including chicken and eggs, using high-performance liquid chromatography. This study underscores the importance of monitoring sulfonamide residues in food products for safety and regulatory compliance (Premarathne et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-5-methoxypyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O3S/c1-12-4-2-5(13(8,10)11)6(7)9-3-4/h2-3H,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKCMPVSOBUELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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